molecular formula C6H8N2 B7801623 2-Methylglutaronitrile CAS No. 28906-50-5

2-Methylglutaronitrile

Cat. No.: B7801623
CAS No.: 28906-50-5
M. Wt: 108.14 g/mol
InChI Key: FPPLREPCQJZDAQ-UHFFFAOYSA-N
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Description

2-Methylglutaronitrile, also known as 2-Methylpentanedinitrile, is an organic compound with the formula NCCH₂CH₂CH(CH₃)CN. It is a colorless liquid with an unpleasant odor and is primarily encountered as a racemate. This compound is a by-product in the large-scale synthesis of adiponitrile, which is a precursor for hexamethylenediamine and adipic acid, essential building blocks for nylon 66 .

Mechanism of Action

The promotion effect of transition metal on the catalytic performance of a Pd catalyst for the direct synthesis of 3-picoline from 2-methylglutaronitrile was investigated. The PdZn/SiO2–Al2O3 catalysts with appropriate Zn/Pd molar ratio exhibited a high 3-picoline yield .

Safety and Hazards

2-Methylglutaronitrile is toxic if swallowed or in contact with skin, and fatal if inhaled . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Future Directions

2-Methylglutaronitrile can be converted to 3-methylpyridine (β-picoline) by partial hydrogenation . It is also the starting compound for the vitamin nicotinamide and for the diester dimethyl-2-methylglutarate and the ester amide methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, which are promoted as green solvents .

Preparation Methods

2-Methylglutaronitrile is synthesized through a multi-step process involving hydrocyanation and fractional distillation. The process begins with 1,3-butadiene or a butadiene-rich C4-section from a naphtha steam cracker. This mixture undergoes hydrocyanation using a nickel-phosphine catalyst to produce a mixture of pentenenitriles. These pentenenitriles are then isomerized and further reacted with hydrogen cyanide to yield a mixture of dinitriles, including this compound. The final product is separated by fractional distillation .

Chemical Reactions Analysis

2-Methylglutaronitrile undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include Raney cobalt for hydrogenation and transition metal catalysts for ammonoxidation.

Properties

IUPAC Name

2-methylpentanedinitrile
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InChI

InChI=1S/C6H8N2/c1-6(5-8)3-2-4-7/h6H,2-3H2,1H3
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InChI Key

FPPLREPCQJZDAQ-UHFFFAOYSA-N
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Canonical SMILES

CC(CCC#N)C#N
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Molecular Formula

C6H8N2
Record name D,L-2-METHYLGLUTARONITRILE
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DSSTOX Substance ID

DTXSID4025612
Record name 2-Methylpentanedinitrile
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Molecular Weight

108.14 g/mol
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Physical Description

D,l-2-methylglutaronitrile is an amber liquid. (NTP, 1992), Liquid, A colorless, odorless liquid; [ChemIDplus] Amber liquid; [CAMEO] Deep brown clear liquid; [MSDSonline]
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Boiling Point

257 to 266 °F at 10 mmHg (NTP, 1992)
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Flash Point

259 °F (NTP, 1992), 98 °C
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Solubility

10 to 50 mg/mL at 70.7 °F (NTP, 1992)
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Density

0.95 at 68 °F (NTP, 1992) - Less dense than water; will float
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Vapor Pressure

0.0051 [mmHg], 0.0051 mm Hg at 25 °C
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Color/Form

Liquid at ambient temperatures.

CAS No.

4553-62-2, 28906-50-5
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Synthesis routes and methods

Procedure details

Into a 125 mL jacketed reaction vessel (temperature-controlled at 30° C. with a recirculating temperature bath) was placed 16.5 g of E. coli SW91/alginate beads prepared as described in Example 10. To the reaction vessel was added 68.25 mL of water, 1.0 mL of 0.20 M calcium acetate buffer (pH 7.0), and 14.25 mL (13.54 g, 1.25 M) of 2-methyglutaronitrile, and the mixture stirred at 30° C. Samples (0.100 mL) were mixed with 0.400 mL of water, then 0.360 mL of the diluted sample was mixed with 0.040 mL of 0.75 M N-methylpropionamide in water and 0.020 mL of 6.0 N HCl. The resulting mixture was filtered (0.22 μm) and the filtrate analyzed by HPLC for 2-methylgluratonitrile, 4-cyanopentanoic acid and 2-methlglutaric acid. The rate of production of 4-cyanopentanoic acid was 739 mM/h, and the reaction was complete in less than 2.5 h. At complete conversion of 2-methylglutaronitrile, the yields of 4-cyanopentanoic acid ammonium salt and 2-methylglutaric acid diammonium salt were 98.5% and 1.5% yields, respectively.
Quantity
0.04 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.02 mL
Type
solvent
Reaction Step One
Name
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Name
calcium acetate
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
14.25 mL
Type
reactant
Reaction Step Three
Name
Quantity
68.25 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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